An In-depth Technical Guide to the Structure and Significance of rel-trans-Chalcone Oxide
An In-depth Technical Guide to the Structure and Significance of rel-trans-Chalcone Oxide
This guide provides a comprehensive technical overview of rel-trans-Chalcone Oxide, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its core structural features, stereochemistry, synthesis, and characterization, while also exploring its primary applications, particularly its role as a potent enzyme inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this important chemical entity.
Introduction: The Chalcone Family and the Emergence of an Epoxide
Chalcones are a prominent class of flavonoids, characterized by an open-chain α,β-unsaturated ketone core that links two aromatic rings.[1][2] These compounds are abundant in edible plants and have long been recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antineoplastic properties.[1][3] The versatility of the chalcone scaffold makes it a "privileged structure" in medicinal chemistry, amenable to synthetic modification to enhance or introduce novel biological functions.
One such modification is the epoxidation of the α,β-double bond, which transforms the planar chalcone into a three-dimensional chalcone oxide (also known as chalcone epoxide).[4] This structural change introduces a strained oxirane ring, a key functional group that imparts unique chemical reactivity and biological activity. This guide focuses specifically on rel-trans-Chalcone Oxide , a racemic mixture of trans-epoxides, which has emerged as a valuable synthetic intermediate and a powerful pharmacological tool.[5][6]
Molecular Structure and Stereochemical Elucidation
The defining characteristic of rel-trans-Chalcone Oxide is its three-dimensional architecture, which dictates its chemical behavior and biological interactions.
Core Chemical Structure
Rel-trans-Chalcone Oxide, with the molecular formula C₁₅H₁₂O₂, consists of a central three-membered oxirane (epoxide) ring.[7] One carbon of this ring is attached to a benzoyl group (-C(=O)Ph), and the other is attached to a phenyl group (-Ph). The full IUPAC name for one of the enantiomers is phenyl-[(2R,3S)-3-phenyloxiran-2-yl]methanone .[5][6]
Unpacking the "rel-trans" Nomenclature
The stereochemical descriptors are critical for understanding this molecule:
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trans : This refers to the relative orientation of the substituents (the benzoyl and phenyl groups) on the epoxide ring. They are located on opposite faces of the ring plane. This configuration is generally the more thermodynamically stable product of the epoxidation of a trans-chalcone. The coupling constant (J-value) between the two protons on the epoxide ring in ¹H NMR spectroscopy is a key indicator of this stereochemistry, typically falling in the range of 2–4 Hz for the trans isomer.[5]
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rel (relative) : This prefix, often implied in the name "trans-Chalcone Oxide," indicates that the stereochemistry is defined relative to the other stereocenter within the molecule, but its absolute configuration is not specified. The compound is a racemic mixture, meaning it contains an equal 1:1 ratio of both enantiomers: (2R,3S) and (2S,3R).[8]
Caption: Stereochemical relationship in rel-trans-Chalcone Oxide.
Synthesis and Methodologies
The synthesis of rel-trans-Chalcone Oxide is a well-established, two-step process that begins with the corresponding trans-chalcone. The causality behind this sequence is rooted in creating the stable alkene geometry first, followed by a stereoselective epoxidation.
Step 1: Claisen-Schmidt Condensation to form trans-Chalcone
The precursor, trans-chalcone (1,3-diphenyl-2-propen-1-one), is synthesized via the Claisen-Schmidt condensation.[9] This is a base-catalyzed crossed aldol condensation between acetophenone and benzaldehyde.[3] The base (e.g., KOH or NaOH) deprotonates the α-carbon of acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent dehydration of the aldol adduct is rapid and favors the formation of the more stable, conjugated trans-alkene.[9]
Step 2: Epoxidation of the α,β-Double Bond
The double bond of the trans-chalcone is then oxidized to form the epoxide.[1] A common and effective method involves using a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), in a non-polar solvent like dichloromethane (DCM).[5] Alternatively, basic hydrogen peroxide can be used, which is a greener approach.[4] The reaction proceeds stereospecifically, meaning the trans geometry of the starting alkene is retained in the final epoxide product, yielding rel-trans-Chalcone Oxide.
Caption: Synthetic workflow for rel-trans-Chalcone Oxide.
Experimental Protocol: Synthesis of rel-trans-Chalcone Oxide
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Part A: Synthesis of trans-Chalcone
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Dissolve benzaldehyde (1 equivalent) in ethanol (EtOH) in a flask.
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Add acetophenone (1 equivalent) to the solution.
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Slowly add an aqueous solution of potassium hydroxide (KOH) while stirring vigorously in an ice bath.
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Allow the mixture to stir at room temperature for 2-4 hours, during which a yellow precipitate will form.
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Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with cold ethanol.
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Recrystallize the crude product from ethanol to yield pure trans-chalcone as pale yellow crystals. Monitor reaction progress and purity via Thin Layer Chromatography (TLC) (e.g., Rf ~0.5 in 7:3 hexane:ethyl acetate).[5]
-
-
Part B: Synthesis of rel-trans-Chalcone Oxide
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Dissolve the synthesized trans-chalcone (1 equivalent) in dichloromethane (DCM) in a flask and cool to 0°C in an ice bath.
-
Add m-CPBA (approx. 1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature between 0-5°C. The choice of a slight excess of m-CPBA ensures complete conversion of the starting material.
-
Monitor the reaction by TLC until the starting chalcone spot has disappeared.
-
Quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
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Purify the resulting white solid by recrystallization from ethanol to obtain pure rel-trans-Chalcone Oxide.
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Analytical Characterization
Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system for characterization.
| Technique | Parameter | Expected Observation for rel-trans-Chalcone Oxide | Justification |
| ¹H NMR | Chemical Shift (δ) & Coupling (J) | Epoxide protons (Hα, Hβ): δ 3.8–4.2 ppm, appearing as two doublets.[5] | The downfield shift is due to the proximity to the carbonyl and phenyl groups. |
| Coupling Constant (Jαβ): ~2-4 Hz.[5] | The small coupling constant is characteristic of a trans relationship between the two vicinal protons on the epoxide ring. | ||
| ¹³C NMR | Chemical Shift (δ) | Carbonyl Carbon (C=O): ~195 ppm. | Typical chemical shift for a ketone carbonyl conjugated with an aromatic ring. |
| Epoxide Carbons (Cα, Cβ): ~60-65 ppm. | Characteristic region for sp³ carbons in a strained three-membered ring. | ||
| IR Spectroscopy | Wavenumber (cm⁻¹) | C=O Stretch: ~1685 cm⁻¹. | Strong absorption characteristic of an aryl ketone. |
| C-O-C (epoxide) Stretch: ~1250 cm⁻¹ (asymmetric) and ~850 cm⁻¹ (symmetric). | Confirms the presence of the oxirane ring. | ||
| Mass Spectrometry | Mass-to-charge ratio (m/z) | Molecular Ion [M]⁺: ~224.08 g/mol . | Corresponds to the molecular formula C₁₅H₁₂O₂.[10] |
Applications in Drug Development and Beyond
The primary value of rel-trans-Chalcone Oxide in research and drug development stems from its function as a highly potent and selective inhibitor of soluble epoxide hydrolase (sEH), also known as cytosolic epoxide hydrolase (cEH).[5]
Mechanism of Action: sEH Inhibition
The enzyme sEH is responsible for the hydrolysis of endogenous signaling molecules called epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives (dihydroxyeicosatrienoic acids, DHETs). EETs possess beneficial biological effects, including anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, rel-trans-Chalcone Oxide prevents the degradation of EETs, thereby increasing their bioavailability and amplifying their therapeutic effects. This mechanism is a key area of investigation for treating conditions like hypertension, inflammation, pain, and neurodegenerative diseases.[5]
Caption: Mechanism of sEH inhibition by rel-trans-Chalcone Oxide.
Other Applications
Beyond its role as an enzyme inhibitor, the strained epoxide ring makes rel-trans-Chalcone Oxide a versatile building block in organic synthesis for creating more complex heterocyclic compounds. It also serves as a precursor in materials science for the synthesis of novel polymers, where its incorporation can modify mechanical and optical properties.[5]
Conclusion
rel-trans-Chalcone Oxide is more than just a derivative of a common natural product. Its specific three-dimensional structure, defined by the trans-oriented substituents on a racemic epoxide ring, is the source of its unique chemical and biological properties. A straightforward and high-yielding synthesis makes it readily accessible for research. Its primary application as a potent inhibitor of soluble epoxide hydrolase places it at the forefront of investigations into new therapeutic strategies for a range of human diseases. The combination of its well-defined structure, accessible synthesis, and significant biological activity ensures that rel-trans-Chalcone Oxide will remain a molecule of high interest to the scientific community.
References
- Vertex AI Search. Cas no 7570-86-7 (rel-trans-Chalcone Oxide).
- Benchchem. rel-trans-Chalcone Oxide|Supplier.
- PubChem. Chalcone epoxide | C15H12O2 | CID 92219. National Institutes of Health.
- Global Substance Registration System. CHALCONE OXIDE, REL-TRANS-.
- ECHEMI. 7570-86-7, trans-Chalcone oxide Formula.
- FABAD Journal of Pharmaceutical Sciences. Chemical and Structural Properties of Chalcones I.
- De Gruyter. Reaction of chalcones with basic hydrogen peroxide: A structure and reactivity study.
- PubChem. rac-(2R,3S)-2-benzoyl-3-phenyloxirane | C15H12O2 | CID 728562. National Institutes of Health.
- CymitQuimica. CAS 7570-86-7: trans-Chalcone oxide.
- MDPI. Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions.
- ACS Publications. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
- NIH National Library of Medicine. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review.
- ResearchGate. Chalcone structure and stereochemistry.
- Journal of Chemical and Pharmaceutical Research. Synthesis, stereochemistry and antitumor evaluation of some novel chalcone derivatives.
- NIH National Library of Medicine. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
Sources
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rac-(2R,3S)-2-benzoyl-3-phenyloxirane | C15H12O2 | CID 728562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7570-86-7(rel-trans-Chalcone Oxide) | Kuujia.com [kuujia.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions [mdpi.com]
- 10. Chalcone epoxide | C15H12O2 | CID 92219 - PubChem [pubchem.ncbi.nlm.nih.gov]
